2,3,4,4',5,6-Hexachlorobiphenyl
Overview
Description
2,3,4,4’,5,6-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects. PCBs do not break down readily and are still found in the environment .
Mechanism of Action
Target of Action
2,3,4,4’,5,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . It also catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Biochemical Pathways
It is known that it binds to the xre promoter region of genes it activates . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
Like other pcbs, it is known to bioaccumulate and cause harmful health effects .
Result of Action
It has been suggested that it may contribute to metabolic disruption and may further cause the occurrence of nonalcoholic fatty liver disease (nafld) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,5,6-Hexachlorobiphenyl. For instance, it has been found in various parts of the environment due to its resistance to degradation . Its effects can also be influenced by factors such as the presence of other pollutants, temperature, and pH .
Biochemical Analysis
Biochemical Properties
2,3,4,4’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions primarily due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in the oxidative metabolism of xenobiotics . These interactions often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can induce the expression of certain enzymes through the activation of the aryl hydrocarbon receptor (AhR) pathway .
Cellular Effects
2,3,4,4’,5,6-Hexachlorobiphenyl has been shown to affect various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the AhR, leading to altered gene expression and cellular metabolism . This compound has been associated with oxidative stress, inflammation, and apoptosis in different cell types. For instance, in hepatocytes, 2,3,4,4’,5,6-Hexachlorobiphenyl can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and cell damage .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,4’,5,6-Hexachlorobiphenyl involves its binding to the AhR, which translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can inhibit or activate various enzymes, such as CYP1A1 and CYP1A2, affecting their metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,4’,5,6-Hexachlorobiphenyl can change over time due to its stability and degradation properties. This compound is known for its persistence, with a long half-life in biological systems . Over time, it can accumulate in tissues, leading to chronic exposure effects such as endocrine disruption and carcinogenesis . Long-term studies have shown that 2,3,4,4’,5,6-Hexachlorobiphenyl can cause sustained oxidative stress and inflammation in various tissues .
Dosage Effects in Animal Models
The effects of 2,3,4,4’,5,6-Hexachlorobiphenyl in animal models vary with different dosages. At low doses, it can induce mild oxidative stress and enzyme induction, while at higher doses, it can cause severe toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where certain doses lead to significant changes in gene expression and metabolic pathways .
Metabolic Pathways
2,3,4,4’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of 2,3,4,4’,5,6-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound can also affect metabolic flux by altering the expression of genes involved in lipid metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,4,4’,5,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its distribution to various tissues . The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2,3,4,4’,5,6-Hexachlorobiphenyl is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also localize to the nucleus upon binding to the AhR, influencing gene expression . Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can be found in mitochondria, where it may induce mitochondrial dysfunction and contribute to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,4’,5,6-Hexachlorobiphenyl can be synthesized using various methods. One common method involves the Ullmann reaction, where the compound is synthesized over copper powder at 230°C .
Industrial Production Methods
In industrial settings, PCBs were produced from 1929 until their manufacture was banned in 1979. Techniques such as Soxhlet extraction, sonication, and microwave extraction are used for the extraction of PCBs from soil prior to their analytical determination .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper powder for the Ullmann reaction and various oxidizing agents for the formation of dibenzofurans .
Major Products Formed
The major products formed from these reactions include polychlorinated dibenzofurans, which are known for their toxicological properties .
Scientific Research Applications
2,3,4,4’,5,6-Hexachlorobiphenyl has several scientific research applications:
Chemistry: Used in the synthesis of other polychlorinated compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Historically used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar properties and applications.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Shares similar chemical structure and toxicological properties.
Uniqueness
2,3,4,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to form toxic polychlorinated dibenzofurans upon oxidation is a notable characteristic .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOCFTAWZMMTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074150 | |
Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41411-63-6 | |
Record name | PCB 166 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41411-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',5,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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